molecular formula C11H15ClN2O2 B2980378 N-(4-chlorophenyl)-N'-[(2R)-1-hydroxybutan-2-yl]urea CAS No. 1604387-78-1

N-(4-chlorophenyl)-N'-[(2R)-1-hydroxybutan-2-yl]urea

Cat. No. B2980378
CAS RN: 1604387-78-1
M. Wt: 242.7
InChI Key: WLAQZHZJODLWGO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[(2R)-1-hydroxybutan-2-yl]urea, commonly known as CHIR-99021, is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3) that has been extensively studied in scientific research. GSK-3 is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. CHIR-99021 has been shown to have a wide range of biochemical and physiological effects and is widely used in laboratory experiments.

Scientific Research Applications

Organophosphate Esters Exposure in Pregnant Women

A study focused on the exposure to organophosphate esters (OPEs), which are chemicals used as flame retardants and plasticizers, replacing polybrominated diphenyl ethers in consumer products. The research, conducted on pregnant women, measured urinary OPE metabolite concentrations at different stages of pregnancy, highlighting the variability and predictors of exposure. This study underscores the pervasive presence of OPEs in the environment and their potential impact on fetal development (Percy et al., 2020).

Biomarkers for Aryl Organophosphate Flame Retardants

Another study explored urinary biomarkers for assessing human exposure to monomeric aryl organophosphate flame retardants (m-aryl-OPFRs). The research identified specific hydroxylated metabolites in urine samples, which can serve as reliable biomarkers for epidemiological studies on the health effects of m-aryl-OPFRs. This study contributes to understanding the exposure pathways and potential health implications of flame retardants (Zhao et al., 2019).

Exposure to 2,4-D and Oxidative Stress

Research on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) examined its potential for inducing oxidative stress. The study involved pesticide applicators exposed to 2,4-D, evaluating urinary biomarkers for oxidative DNA damage and lipid peroxidation. The findings indicated no significant association between 2,4-D exposure and markers of oxidative stress, contributing to the debate on the safety and environmental health implications of herbicide use (Lerro et al., 2020).

Phenol and Paraben Exposure in Pregnancy

A study on the exposure to phenols and parabens among pregnant women in Puerto Rico investigated the relationship between urinary concentrations of these compounds and markers of oxidative stress and inflammation. The findings suggest potential mechanisms by which exposure to these chemicals during pregnancy may influence birth outcomes and other adverse health effects (Watkins et al., 2015).

Urea Metabolism

Research into urea metabolism has revealed that urea is not metabolically inert as previously thought. This study provides insights into the breakdown of urea in the human body, highlighting the complexity of metabolic pathways and the role of bacterial urease in urea hydrolysis. Such research contributes to a broader understanding of nitrogen metabolism and its clinical implications (Walser & Bodenlos, 1959).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2R)-1-hydroxybutan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-2-9(7-15)13-11(16)14-10-5-3-8(12)4-6-10/h3-6,9,15H,2,7H2,1H3,(H2,13,14,16)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAQZHZJODLWGO-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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